2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Description

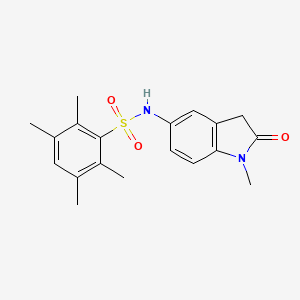

The compound "2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide" is a sulfonamide derivative featuring a heavily substituted benzene ring and an indole-based moiety. Its structure comprises:

- Benzene core: Tetramethyl substituents at positions 2, 3, 5, and 6, enhancing steric bulk and hydrophobicity.

- Sulfonamide group: Attached at position 1 of the benzene ring, a functional group historically associated with antibacterial activity and enzyme inhibition.

- Indole moiety: A 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group linked to the sulfonamide nitrogen.

The molecular formula is C₁₉H₂₂N₂O₃S (MW: 358.45 g/mol). This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and indole derivatives are pharmacologically active .

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-11-8-12(2)14(4)19(13(11)3)25(23,24)20-16-6-7-17-15(9-16)10-18(22)21(17)5/h6-9,20H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLJEVJQUIYYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The preparation often starts with the synthesis of the indole derivative, followed by sulfonation and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the sulfonamide group.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The sulfonamide group may enhance its binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Data Limitations

However, insights can be inferred:

- Crystallography : SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures, suggesting the target’s geometry could be resolved via this method .

- Biological Activity : Sulfonamides often inhibit carbonic anhydrase or proteases, while indole derivatives (e.g., the reference compound) are explored for kinase inhibition. The target’s hybrid structure may merge these mechanisms.

Biological Activity

2,3,5,6-Tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a range of biological activities, primarily due to the presence of sulfonamide and indole moieties, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented as follows:

This structure features a sulfonamide group attached to a tetramethyl-substituted benzene ring and an indole derivative, which may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival pathways.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-benzamide | Melanoma | 5.6 | Inhibition of RET kinase |

| Benzamide derivative | Breast cancer | 10.2 | Downregulation of DHFR |

| Indole-sulfonamide | Osteosarcoma | 7.8 | Induction of apoptosis |

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structural features suggest potential activity against bacterial infections by inhibiting folic acid synthesis via competitive inhibition of dihydropteroate synthase (DHPS).

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various sulfonamides highlighted that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The synthesized compound demonstrated comparable efficacy in vitro.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning carbonic anhydrase and other sulfonamide-sensitive enzymes. Inhibition assays revealed that it could effectively block enzyme activity at micromolar concentrations.

The biological activity of 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : By mimicking substrates for key enzymes like DHPS.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Antioxidant Activity : Potentially reducing oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.